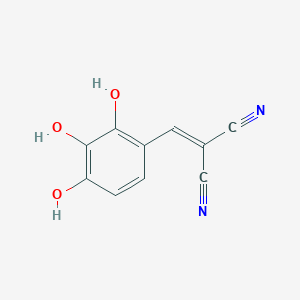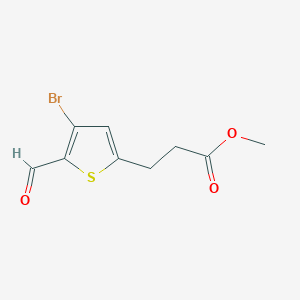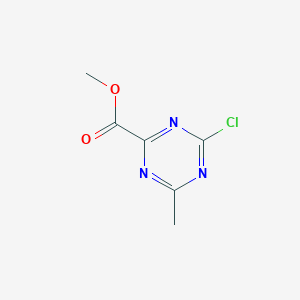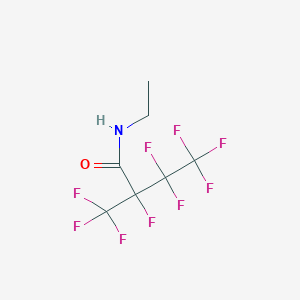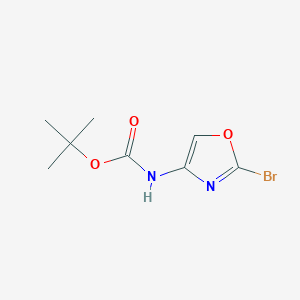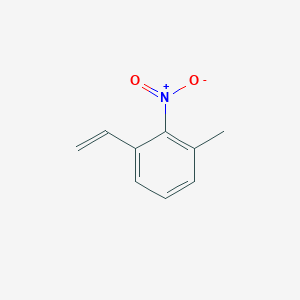![molecular formula C27H18N4O B13149827 4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline CAS No. 652143-68-5](/img/structure/B13149827.png)
4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound features an oxazole ring fused with a quinoxaline ring, along with a diphenylaniline moiety. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline typically involves the formation of the oxazole and quinoxaline rings followed by their fusion. One common method is the modified Pictet-Spengler reaction, which uses Cu(TFA)₂ as a catalyst to directly functionalize the C-4 position of oxazoles . This method allows for the efficient synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines without the need for prefunctionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, quinoxaline derivatives have been shown to exhibit antimicrobial and anticancer activities by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler compound with a similar core structure but lacking the oxazole ring.
Oxazolo[5,4-f]quinoxaline: A related compound with a different fusion pattern of the oxazole and quinoxaline rings.
Thiazolo[4,5-b]quinoxaline: Another heterocyclic compound with a sulfur atom in place of the oxygen in the oxazole ring.
Uniqueness
4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline is unique due to its specific fusion of the oxazole and quinoxaline rings, along with the presence of the diphenylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
652143-68-5 |
|---|---|
Molecular Formula |
C27H18N4O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-([1,3]oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C27H18N4O/c1-3-9-20(10-4-1)31(21-11-5-2-6-12-21)22-17-15-19(16-18-22)26-30-25-27(32-26)29-24-14-8-7-13-23(24)28-25/h1-18H |
InChI Key |
HEKBVWMNHNETJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=NC6=CC=CC=C6N=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)



